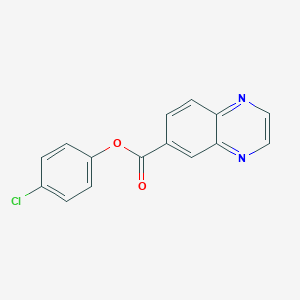

4-Chlorophenyl 6-quinoxalinecarboxylate

Description

Properties

Molecular Formula |

C15H9ClN2O2 |

|---|---|

Molecular Weight |

284.69g/mol |

IUPAC Name |

(4-chlorophenyl) quinoxaline-6-carboxylate |

InChI |

InChI=1S/C15H9ClN2O2/c16-11-2-4-12(5-3-11)20-15(19)10-1-6-13-14(9-10)18-8-7-17-13/h1-9H |

InChI Key |

OLHHBEPUKINSSE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OC(=O)C2=CC3=NC=CN=C3C=C2)Cl |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)C2=CC3=NC=CN=C3C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Table 1: Structural and Functional Comparison of Quinoline/Quinoxaline Derivatives

Key Observations:

Iodine (I) in the pyrimidoquinazoline derivative () contributes to bulkiness, possibly affecting target binding in antimalarial applications .

Functional Group Modifications :

- Methoxy (-OCH3) groups () improve solubility due to their polar nature, whereas methyl (-CH3) groups increase steric hindrance and stability .

- Hydroxyl (-OH) groups () enable hydrogen bonding, enhancing interactions with biological targets but reducing lipid solubility .

Ester vs. Carboxylic Acid :

- Esterification (e.g., 4-chlorophenyl ester) generally enhances bioavailability compared to carboxylic acids, as seen in the pyrimidoquinazoline derivative’s antimalarial efficacy .

Physicochemical Properties

Table 2: Estimated Physicochemical Parameters

Preparation Methods

Precursor Preparation: 6-Methylquinoxaline

The synthesis begins with the condensation of 3,4-diaminotoluene with sodium glyoxal bisulfite under acidic conditions to yield 6-methylquinoxaline. This intermediate is critical, as its benzylic methyl group serves as the site for subsequent halogenation. The reaction typically proceeds at elevated temperatures (80–100°C) in aqueous acetic acid, achieving near-quantitative conversion.

Halogenation to 6-Halomethylquinoxaline

Halogenation of the methyl group is accomplished using N-halosuccinimide (NBS or NCS) in the presence of a radical initiator such as benzoyl peroxide. For instance, treating 6-methylquinoxaline with N-bromosuccinimide (1.5 equiv) in chlorobenzene at 85°C for 4–6 hours furnishes 6-bromomethylquinoxaline with >95% conversion. Similar conditions apply for chlorination, though reaction times may extend to 8 hours to ensure complete substitution.

Table 1: Halogenation Conditions and Yields

| Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| NBS | Chlorobenzene | 85 | 4 | 97 |

| NCS | Acetonitrile | 80 | 8 | 95 |

Oxidation to 6-Quinoxalinecarboxylic Acid

The halomethyl intermediate is oxidized to the carboxylic acid using oxygen in an alkaline aqueous suspension with a transition metal catalyst (e.g., Pd/C or Pt/C). A representative procedure involves refluxing 6-bromomethylquinoxaline with 1.5M NaOH and 5% Pd/C under air sparging for 48 hours, yielding 6-quinoxalinecarboxylic acid in ~80% isolated yield. The reaction mechanism proceeds via a radical pathway, with the catalyst facilitating electron transfer to molecular oxygen.

Table 2: Oxidation Reaction Parameters

| Catalyst | Base Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5% Pd/C | 1.5 | 85–95 | 48 | 80 |

| 5% Pt/C | 1.2 | 90 | 72 | 75 |

Esterification to 4-Chlorophenyl 6-Quinoxalinecarboxylate

Activation of 6-Quinoxalinecarboxylic Acid

The carboxylic acid is activated to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions. A typical protocol involves stirring equimolar amounts of 6-quinoxalinecarboxylic acid and SOCl₂ in anhydrous dichloromethane at 60°C for 3 hours, followed by solvent removal under reduced pressure. The resulting acyl chloride is highly reactive and must be used immediately to prevent hydrolysis.

Coupling with 4-Chlorophenol

The acyl chloride is reacted with 4-chlorophenol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl generated during esterification. For example, combining 6-quinoxalinecarbonyl chloride with 1.2 equivalents of 4-chlorophenol in dry tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature, affords the ester in 70–85% yield. Alternative methods employing coupling agents like DCC/DMAP have been reported but are less common due to side-product formation.

Table 3: Esterification Conditions and Outcomes

| Acid Activation Method | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | THF | Pyridine | 0–25 | 85 |

| DCC/DMAP | DCM | None | 25 | 65 |

Analytical Characterization and Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) analysis of this compound reveals distinct signals for the quinoxaline aromatic protons (δ 8.9–9.2 ppm) and the 4-chlorophenyl group (δ 7.4–7.6 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 301.05 (C₁₅H₉ClN₂O₂).

Crystallographic Data

Single-crystal X-ray diffraction of related quinoxaline esters (e.g., piperazinyl-pyrroloquinoxaline derivatives) demonstrates planar quinoxaline moieties with ester substituents occupying equatorial positions. These structural insights support the steric feasibility of the 4-chlorophenyl group in the target compound.

Challenges and Process Optimization

Q & A

Q. What are the optimal synthetic routes for 4-chlorophenyl 6-quinoxalinecarboxylate, and how can purity be ensured?

Methodological Answer: The synthesis typically involves esterification of 6-quinoxalinecarboxylic acid with 4-chlorophenol derivatives. Key steps include:

- Reflux conditions : Use a polar aprotic solvent (e.g., DMF) with a coupling agent like DCC (dicyclohexylcarbodiimide) for ester bond formation .

- Catalyst optimization : Add 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency .

- Purification : Employ column chromatography with a gradient of ethyl acetate/hexane (20–50%) to isolate the compound. Monitor purity via TLC (Rf ≈ 0.4 in 30% ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- X-ray crystallography : Resolve the crystal structure to confirm the chlorophenyl-quinoxaline linkage. Use Mo-Kα radiation (λ = 0.71073 Å) and refine data with SHELXL .

- NMR : Analyze and NMR shifts for quinoxaline protons (δ 8.5–9.0 ppm) and ester carbonyl (δ ~165 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~330–340 Da) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., nitro) on the quinoxaline ring to assess impact on bioactivity .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) based on the chlorophenyl moiety’s hydrophobic interactions .

- In vitro assays : Test inhibition of P-glycoprotein using Caco-2 cells to evaluate drug-resistance reversal potential .

Q. How can computational modeling resolve conflicting reactivity data?

Methodological Answer:

Q. What strategies address contradictions in solubility and stability data?

Methodological Answer:

Q. How can biological activity be validated against conflicting literature reports?

Methodological Answer:

- Dose-response curves : Perform IC50 assays in triplicate using HEK293 cells. Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .

- Target specificity : Use siRNA knockdown of suspected targets (e.g., topoisomerase II) to confirm mechanism .

Q. What methods optimize solubility for in vitro assays without altering bioactivity?

Methodological Answer:

Q. How can degradation pathways be characterized under physiological conditions?

Methodological Answer:

- Forced degradation : Expose to UV light (254 nm) or H2O2 (3%) for 24 hours. Identify products via LC-MS/MS (Q-TOF instrument, negative ion mode) .

- Enzymatic studies : Incubate with liver microsomes (human or rat) to map metabolic pathways .

Q. What crystallographic parameters are critical for resolving polymorphic ambiguities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.